2-({3-benzyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetonitrile
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The structure features a benzyl group at position 3, a phenyl group at position 7, and a sulfanyl acetonitrile moiety at position 2. While direct crystallographic data for this compound are unavailable, related analogs (e.g., ) have been structurally resolved using SHELX software, underscoring the reliability of this scaffold’s conformational stability .
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c22-11-12-27-21-24-18-17(16-9-5-2-6-10-16)13-23-19(18)20(26)25(21)14-15-7-3-1-4-8-15/h1-10,13,23H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFODGYILCHFMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetonitrile is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.45 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl group and a benzyl moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways. For instance, it has been suggested that it could inhibit kinases or proteases that play crucial roles in cancer progression and inflammation.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections.
- Anticancer Activity : Research has shown that compounds within the same class can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar compounds:
- Anticancer Effects : A study published in Molecules demonstrated that pyrrolo[3,2-d]pyrimidines can inhibit cell proliferation in human cancer cell lines (e.g., A431 and HT29), with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Research highlighted the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that substitutions on the benzyl group enhance antimicrobial potency .
- Mechanistic Insights : A detailed analysis using molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with target proteins, indicating a potential for selective targeting in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s closest analogs share the pyrrolo-pyrimidine core but differ in substituents, which dictate physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations : The target compound and share the pyrrolo[3,2-d]pyrimidine core, while uses the [2,3-d] isomer, which alters ring substitution patterns and electronic properties .
Substituent Effects :
- The sulfanyl acetonitrile group in the target compound introduces a nitrile moiety, enhancing electrophilicity compared to ’s sulfamoyl group, which is more polar and likely improves solubility.
- The benzyl and phenyl groups in the target compound may enhance lipophilicity and membrane permeability relative to ’s 4-chlorophenyl and carboxylate groups .
Synthesis Routes :
Physicochemical Properties
- Solubility: The acetonitrile group in the target compound may reduce aqueous solubility compared to ’s sulfamoyl derivatives but improve it relative to ’s lipophilic dipentylamino group.
- Stability : The 4-oxo group in the target compound and enhances stability via intramolecular hydrogen bonding, a feature absent in ’s tertiary alcohol derivatives .
Q & A
Q. What are the key synthetic challenges in preparing 2-({3-benzyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetonitrile, and how can they be addressed?
The synthesis of this compound involves multi-step reactions, including the formation of the pyrrolo[3,2-d]pyrimidine core, sulfanylation, and acetonitrile functionalization. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns during cyclization of the pyrrolo-pyrimidine ring. Precedent studies on analogous compounds highlight the use of temperature control (e.g., 0–5°C for nucleophilic substitutions) and solvent selection (e.g., ethanol or 2-methyltetrahydrofuran) to direct reactivity .
- Purification : Low yields due to byproducts (e.g., disulfide formation during sulfanylation). Column chromatography with gradient elution (hexane/acetone) is recommended for isolating the target compound .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the structure, particularly the sulfanyl group (δ ~3.5–4.0 ppm for SCH2) and acetonitrile moiety (δ ~120–125 ppm for CN) .
- Single-Crystal X-ray Diffraction : Used to resolve ambiguities in regiochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.661 Å, α = 72.11°) have been employed for related pyrrolo-pyrimidines .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. phenyl substituents) influence the compound’s biological activity?
Comparative studies on structurally related compounds (Table 1) reveal:
- Benzyl vs. Phenyl Groups : Benzyl substituents enhance lipophilicity, potentially improving membrane permeability, while phenyl groups may stabilize π-π interactions with biological targets .
- Sulfanyl vs. Acetamide Moieties : Sulfanyl groups contribute to redox activity, whereas acetamide derivatives show improved binding affinity in enzyme inhibition assays .
Q. Table 1: Structural and Activity Comparison of Analogous Compounds
| Compound ID | Core Structure | Key Substituents | Observed Activity |
|---|---|---|---|
| A | Thieno[3,2-d]pyrimidine | 3,5-Dimethylphenyl, acetamide | Moderate kinase inhibition (IC50 = 1.2 µM) |
| B | Pyrrolo[3,2-d]pyrimidine | 4-Methoxyphenyl, sulfanyl | Enhanced cytotoxicity (EC50 = 0.8 µM) |
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Target Identification : Use tools like AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2). The sulfanyl group may form hydrogen bonds with catalytic lysine residues .
- Dynamic Simulations : MD simulations (e.g., GROMACS) assess binding stability. For example, a 100-ns simulation of a related compound showed stable interactions with the hinge region of PI3Kγ .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?
- Case Study : A reported discrepancy in the dihedral angle of a benzyl group (X-ray vs. NMR) was resolved by repeating crystallization in a different solvent (e.g., dichloromethane/hexane vs. ethanol) .
- Validation : Cross-validate using powder XRD or variable-temperature NMR to detect conformational flexibility .
Methodological Guidance
Q. What reaction conditions optimize the sulfanylation step in synthesis?
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the thiol group .
- Catalyst : Pd(II) acetate (0.5 mol%) with ligand additives (e.g., triphenylphosphine) improves yield (up to 85%) .
- Workup : Quench with aqueous NaHCO3 to neutralize excess thiol and prevent disulfide byproducts .
Q. How can in vitro assays evaluate the compound’s therapeutic potential?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for JAK2 or BRAF targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Example : A study reported solubility in DMSO (25 mg/mL) but not in ethanol (<1 mg/mL). This may arise from the compound’s amphiphilic nature (polar CN group vs. hydrophobic benzyl rings).
- Resolution : Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents (e.g., acetone/water mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
